
Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H21FN2O7S and its molecular weight is 476.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of a fluorophenyl group and a methoxy-dimethylphenyl sulfonate moiety suggests potential interactions with various biological targets.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens. The sulfonate group may enhance solubility and bioavailability, facilitating interaction with microbial membranes.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, possibly by modulating cytokine production or inhibiting inflammatory pathways.
Anticancer Activity
A study investigated the anticancer properties of related compounds, demonstrating that modifications to the pyridazine structure can significantly enhance cytotoxicity against different cancer cell lines. For instance, compounds with similar functional groups exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT-116 (Colon) | 6.2 |
Compound B | T47D (Breast) | 27.3 |
Ethyl Derivative | MCF-7 (Breast) | TBD |
Antimicrobial Activity
Research has shown that structurally analogous compounds possess significant antimicrobial properties. For example, a related derivative exhibited broad-spectrum activity against Staphylococcus aureus and Candida albicans at MIC values as low as 15.62 µg/mL .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies are needed to assess:
- Absorption : Investigating how well the compound is absorbed in vivo.
- Distribution : Understanding its distribution in various tissues.
- Metabolism : Identifying metabolic pathways and potential active metabolites.
- Excretion : Evaluating how the body eliminates the compound.
Toxicological assessments are also essential to determine safe dosage ranges and identify any adverse effects associated with long-term use.
Aplicaciones Científicas De Investigación
Pharmacological Properties
- Antitumor Activity : Research indicates that compounds similar to ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit selective antitumor effects. Studies have focused on the compound's ability to inhibit specific enzymes involved in tumor progression, such as thioredoxin reductase (TrxR), which is crucial for cancer cell survival and proliferation .
- Antimicrobial Properties : The compound has shown promise in antimicrobial studies. Similar derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating significant antibacterial activity at low minimum inhibitory concentrations (MIC). This suggests potential use in developing new antibiotics .
- Analgesic Effects : Compounds with structural similarities have been tested for their analgesic properties. They have been shown to exhibit both central and peripheral analgesic activities in animal models, indicating their potential utility in pain management therapies .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Key synthetic pathways include:
- Formation of the Dihydropyridazine Core : The initial step typically involves the condensation of appropriate aldehydes and hydrazines to form the dihydropyridazine scaffold.
- Sulfonation : The introduction of the sulfonyl group is achieved through electrophilic aromatic substitution reactions, enhancing the compound's solubility and reactivity.
- Fluorination : The introduction of the fluorine atom at the para position of the phenyl ring can be accomplished using fluorinating agents or through nucleophilic substitution methods.
Case Study 1: Antitumor Efficacy Evaluation
A study evaluated the antitumor efficacy of a related compound in vitro and in vivo. The results indicated that the compound significantly reduced tumor size in xenograft models by inhibiting TrxR activity. This highlights its potential as a therapeutic agent against various cancers .
Case Study 2: Antimicrobial Activity Assessment
In another study, derivatives were tested against a panel of bacterial strains. The findings revealed that certain derivatives exhibited broad-spectrum antibacterial activity with MIC values as low as 15.62 µg/mL. This underscores the compound's potential role in addressing antibiotic resistance .
Data Table: Summary of Applications
Propiedades
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O7S/c1-5-31-22(27)21-18(12-20(26)25(24-21)16-8-6-15(23)7-9-16)32-33(28,29)19-11-14(3)13(2)10-17(19)30-4/h6-12H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJDNIKMDWUQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.